4-chloro-N-(2,3-dimethylphenyl)benzamide

Description

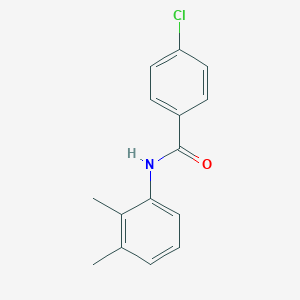

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,3-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMSIDAQLWWMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127292-02-8 | |

| Record name | 4-CHLORO-2',3'-BENZOXYLIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization of 4 Chloro N 2,3 Dimethylphenyl Benzamide

Single Crystal X-ray Diffraction Analysis

The solid-state structure of 4-chloro-N-(2,3-dimethylphenyl)benzamide has been meticulously determined using single crystal X-ray diffraction, providing precise data on its crystallographic parameters, molecular conformation, and intermolecular interactions.

Determination of Crystallographic Parameters and Unit Cell Characteristics

The compound crystallizes in the monoclinic space group P21/c. nih.gov The crystallographic data and unit cell dimensions have been precisely determined, providing a foundational understanding of its solid-state packing. nih.gov

Table 1: Crystallographic Parameters of this compound nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₅H₁₄ClNO |

| Molecular Weight (Mr) | 259.72 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.1082 (8) |

| b (Å) | 19.5189 (17) |

| c (Å) | 9.2943 (9) |

| β (°) | 111.957 (11) |

| Volume (V) (ų) | 1364.3 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.27 |

Molecular Conformation and Dihedral Angle Analysis of Aromatic Rings

The molecular conformation of this compound is characterized by a significant twist between its two aromatic rings. The dihedral angle between the benzoyl and the aniline (B41778) benzene (B151609) rings is 95.0 (1)°. nih.gov This pronounced rotation is a key feature of its three-dimensional structure. The ortho- and meta-methyl substituents on the aniline ring are positioned anti to the N-H bond. nih.gov

Comprehensive Spectroscopic Investigations

Spectroscopic techniques, particularly high-resolution NMR, provide detailed information about the chemical environment of the atoms within the molecule, complementing the data from X-ray diffraction.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound in solution. The chemical shifts observed in the NMR spectra correspond to the different types of protons and carbon atoms in the molecule, allowing for a detailed structural assignment. While specific NMR data for this compound is not extensively detailed in the provided search results, general principles of NMR spectroscopy for similar benzanilide (B160483) structures can be applied for a theoretical assignment. nih.govrsc.orgniscpr.res.inrsc.org The purity of the synthesized compound is often checked by recording its infrared and NMR spectra. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methyl-N-(2,3-dimethylphenyl)benzamide |

| 4-chloro-N,N-diphenylbenzamide |

| 4-chloro-N-(phenyl)-benzenesulfonamide |

| N-(2,3-dimethylphenyl)-benzenesulfonamide |

| 4-chloro-N-(2,3-dimethylphenyl)-benzenesulfonamide |

| 4-chloro-2-methyl-N-(phenyl)-benzenesulfonamide |

| 4-chloro-2-methyl-N-(4-methylphenyl)-benzenesulfonamide |

| 4-chloro-2-methyl-N-(2,3-dimethylphenyl)benzenesulfonamide |

| N-(3,4-dimethylphenyl)-4-chlorobenzamide |

| N-(3,4-dimethylphenyl)-4-methylbenzamide |

| N-(3,4-dimethylphenyl)benzamide |

| N-(2,6-dimethylphenyl)4-chlorobenzamide |

| Benzanilide |

| 4-chlorobenzoyl chloride |

| 2-(3-chlorophenyl)ethan-1-amine |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

| 2-nitro-3-methyl toluate |

| 2-amino-5-chloro-N,3-dimethylbenzamide |

| 3-nitroanaline |

| 4-nitro-N-(3-nitrophenyl)benzamide |

| 4-chloro-N-(3,5-dimethylphenyl)benzamide |

| N-(4-Bromo-2,3-dimethyl-phenyl)-2-chloro-acetamide |

| N-methylbenzamide |

| 2-chloro-1,4-dimethylbenzene |

| 5-Chloro-N,3-dimethyl-2-(methylsulfonamido)benzamide |

| 2-chloro-N-(3,5-dimethylphenyl)benzamide |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound. For this compound, while its synthesis and characterization by infrared spectroscopy have been reported, specific spectral data with peak assignments are not detailed in the available literature. nih.gov However, based on the known structure of the molecule, the expected characteristic vibrational frequencies can be described.

The key functional groups in this compound are the secondary amide linkage (-CONH-), a chlorinated benzene ring, and a dimethylated benzene ring. The N-H stretching vibration of the secondary amide is typically observed in the region of 3500–3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration is a strong and characteristic band for amides, generally appearing in the 1715-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range. researchgate.net The C-N stretching vibration of the amide group is usually found between 1386 and 1266 cm⁻¹. researchgate.net Furthermore, the C-Cl stretching vibration gives rise to a band in the fingerprint region of the spectrum.

An overview of the expected vibrational frequency ranges for the primary functional groups of this compound is provided in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | 1715 - 1650 |

| C-N (Amide III) | Stretching | 1386 - 1266 |

| C-Cl | Stretching | 850 - 550 |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous validation of a compound's molecular formula by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₅H₁₄ClNO. nih.gov This corresponds to a monoisotopic mass of approximately 259.0764 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds precisely to this calculated value, confirming the elemental composition.

The fragmentation pattern of a molecule under mass spectrometry, typically using electron ionization (EI), provides valuable structural information. For aromatic amides like this compound, the most common fragmentation pathway involves the cleavage of the amide bond (N-CO). nih.gov This cleavage is a characteristic feature of N-aryl amides and results from the stability of the resulting fragments. nih.govresearchgate.net

The primary fragmentation steps expected for this compound are:

Alpha-cleavage: The initial and most significant fragmentation is the cleavage of the C-N bond of the amide linkage. This results in the formation of a resonance-stabilized 4-chlorobenzoyl cation and a 2,3-dimethylaniline (B142581) radical. The 4-chlorobenzoyl cation is expected to be a prominent peak in the mass spectrum. nih.gov

Secondary Fragmentation: The 4-chlorobenzoyl cation can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form the 4-chlorophenyl cation. researchgate.net

The table below summarizes the key ions expected in the mass spectrum of this compound. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in characteristic isotopic patterns (M and M+2 peaks) for all chlorine-containing fragments.

| Ion | Formula | Calculated m/z (for ³⁵Cl) | Fragmentation Pathway |

| Molecular Ion | [C₁₅H₁₄ClNO]⁺ | 259.1 | Ionization of the parent molecule |

| 4-chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139.0 | α-cleavage of the amide C-N bond |

| 4-chlorophenyl cation | [C₆H₄Cl]⁺ | 111.0 | Loss of CO from the 4-chlorobenzoyl cation |

Circular Dichroism (CD) Spectroscopy for Stereochemical Studies of Benzamide (B126) Chromophores

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. weizmann.ac.il It measures the differential absorption of left- and right-circularly polarized light by a sample. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD spectrum.

The compound this compound is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry, meaning it is superimposable on its mirror image. Consequently, it does not exhibit a native CD spectrum.

In some cases, an achiral molecule can be induced to show a CD spectrum if it interacts with a chiral environment, such as a chiral solvent or a host molecule. This phenomenon is known as Induced Circular Dichroism (ICD). nih.gov However, a review of the scientific literature indicates that no CD or ICD studies have been performed on this compound. Therefore, there is no available data on the stereochemical properties of its benzamide chromophores using this technique.

Computational and Theoretical Investigations on 4 Chloro N 2,3 Dimethylphenyl Benzamide and Its Analogues

Density Functional Theory (DFT) and Other Quantum Chemical Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecular systems. By calculating the electron density, DFT methods can predict a wide range of properties, offering insights that are complementary to experimental findings.

The precise three-dimensional arrangement of atoms in 4-chloro-N-(2,3-dimethylphenyl)benzamide, C₁₅H₁₄ClNO, has been determined through single-crystal X-ray diffraction, providing a benchmark for its optimized geometry. nih.gov The compound crystallizes in a monoclinic system. nih.gov

Experimental data reveals specific torsion angles that define the molecule's conformation. The central amide group (–NHCO–) is significantly twisted relative to the two aromatic rings. This non-planar arrangement is a key feature of its electronic structure. The dihedral angle between the planes of the benzoyl and the 2,3-dimethylphenyl rings is a notable 95.0 (1)°. nih.gov The ortho- and meta-methyl groups on the aniline (B41778) ring are positioned anti to the N–H bond. nih.gov

A comparison of key torsion angles with a related compound, 4-methyl-N-(2,3-dimethylphenyl)benzamide, highlights the influence of the chloro-substituent on the geometry. nih.gov

Table 1: Selected Torsion Angles for this compound

| Torsion Angle | Value (°) |

|---|---|

| C9—C8—N1—C1 | -64.2 (3) |

| C13—C8—N1—C1 | 117.4 (2) |

| C3—C2—C1—N1 | 158.0 (2) |

| C7—C2—C1—N1 | -22.5 (3) |

| C3—C2—C1—O1 | -21.9 (3) |

| C7—C2—C1—O1 | 157.6 (2) |

Source: nih.gov

These experimentally determined parameters are crucial for validating the results obtained from theoretical geometry optimization calculations using DFT methods.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electrical transport properties. nih.gov A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. researchgate.net

The distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks. The HOMO is typically localized on electron-rich regions, while the LUMO is found on electron-deficient regions. niscpr.res.in

For the analogue 4-chloro-N,N-diphenylbenzamide, DFT calculations showed that the HOMO-LUMO energy gap suggests relative stability. researchgate.net The HOMO-4→LUMO transition was calculated at 234 nm, corresponding to an n→π* transition. researchgate.net Visualizations, or HOMO-LUMO maps, show the spatial distribution of these orbitals, providing a clear picture of the molecule's reactive sites. niscpr.res.inresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of intramolecular charge transfer (ICT) and electron delocalization. researchgate.net

In computational studies of the related compound 4-chloro-N,N-diphenylbenzamide, NBO analysis revealed significant charge transfer phenomena. researchgate.net The most substantial interactions involve delocalization from π orbitals of the phenyl rings to antibonding π* orbitals, as well as from the lone pair (n) of the nitrogen atom to the antibonding π* orbital of the carbonyl group. These interactions lead to the stabilization of the molecule. researchgate.net

Table 2: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for the Analogue 4-chloro-N,N-diphenylbenzamide

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π (C19-C20) | π* (C16-C21) | 201.04 | π → π* |

| π (C19-C20) | π* (C17-C18) | 143.14 | π → π* |

| n (N1) | π* (C2-O15) | 38.52 | n → π* |

Illustrative data from a study on a related compound. Source: researchgate.net

The high stabilization energies indicate substantial electron delocalization from the heteroatoms to the π system, which is a key feature of the electronic structure of such benzamide (B126) derivatives. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. youtube.comresearchgate.net

For the analogue 4-chloro-N,N-diphenylbenzamide, an MEP map was generated using DFT calculations. researchgate.net The analysis identified the region around the carbonyl oxygen atom as the most electron-rich (most negative potential, -5.81 a.u.), making it the primary site for electrophilic attack. Conversely, regions on the phenyl rings were identified as having the most positive potential (+5.81 a.u.), indicating them as likely sites for nucleophilic attack. researchgate.net Such maps provide a clear, visual guide to the molecule's reactivity. researchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. A negative value indicates stability.

Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors are calculated using the following equations, based on Koopmans' theorem:

μ ≈ (E_HOMO + E_LUMO) / 2

η ≈ (E_LUMO - E_HOMO) / 2

For the related molecule 4-chloro-N,N-diphenylbenzamide, these descriptors were calculated to predict its chemical behavior. researchgate.netnih.gov

Table 3: Global Reactivity Descriptors for the Analogue 4-chloro-N,N-diphenylbenzamide

| Parameter | Value (a.u.) |

|---|---|

| Chemical Potential (μ) | -1.1139 |

| Global Hardness (η) | 0.5823 |

| Electrophilicity Index (ω) | 1.0653 |

| Global Softness (S) | 0.4693 |

Illustrative data from a study on a related compound. Source: researchgate.netnih.gov

The negative chemical potential for the analogue affirmed its stability. researchgate.net Such analyses are crucial for a comprehensive understanding of the chemical reactivity of this compound.

Molecular Modeling and Conformational Landscape Analysis

The conformation of this compound is characterized by a significant twist between its two aromatic rings. The experimentally determined dihedral angle between the benzoyl and the aniline benzene (B151609) rings is 95.0 (1)°. nih.gov This pronounced non-planar conformation is a result of the steric hindrance imposed by the methyl substituents on the aniline ring.

In the crystal structure, the molecules are linked by intermolecular N—H···O hydrogen bonds. nih.gov Additionally, C—H···π interactions are observed, where a hydrogen atom from one molecule interacts with the π-electron system of a benzene ring of a neighboring molecule. nih.gov These non-covalent interactions play a crucial role in stabilizing the crystal packing.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-N-(2,3-dimethylphenyl)benzamide |

| 4-chloro-N,N-diphenylbenzamide |

| 4-chloro-N-(3,5-dimethylphenyl)benzamide |

Semiempirical Molecular Modeling for Investigation of Conformational Equilibria

Semiempirical molecular modeling serves as a powerful tool for investigating the conformational equilibria of molecules like this compound. These methods, which incorporate some experimental parameters to simplify quantum mechanical calculations, offer a balance between computational cost and accuracy, making them suitable for exploring the potential energy surface of flexible molecules.

While specific semiempirical studies on this compound are not extensively documented in the literature, the principles of such investigations can be understood through the analysis of its crystal structure and that of its analogues. Crystallographic data provides a starting point for computational models, revealing key geometric parameters in the solid state.

Semiempirical methods can be employed to calculate the energy of various conformations by systematically rotating the rotatable bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group. This allows for the identification of low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape in the gas phase or in solution.

For comparison, the crystallographic data of several analogues of this compound highlight the influence of substituent positioning on the molecular conformation.

| Compound Name | Dihedral Angle Between Rings (°) | Reference |

| This compound | 95.0 | nih.gov |

| 4-chloro-N-(3,5-dimethylphenyl)benzamide | 11.5 | benthamdirect.com |

| 4-chloro-N-(3-methylphenyl)benzamide | 12.4 | mdpi.com |

| 4-chloro-N-phenylbenzamide | 59.6 | tandfonline.com |

The significant difference in the dihedral angle between the 2,3-dimethyl substituted analogue and the other listed compounds underscores the profound impact of the ortho-methyl group on the conformational preference. Semiempirical calculations would be instrumental in quantifying the energetic penalties associated with planar versus twisted conformations in these and other related benzamides.

Molecular Dynamics Simulations for Dynamic Structural Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound and its analogues behave in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can provide valuable information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Dihedral Angle Distributions: To understand the preferred rotational states of key bonds.

Hydrogen Bond Analysis: To study the dynamics of hydrogen bond formation and breakage with solvent or other molecules.

In the context of drug design, MD simulations are crucial for understanding how a ligand like this compound might adapt its conformation upon binding to a receptor, a process known as "induced fit". Studies on other complex molecular systems have demonstrated the power of MD in revealing these intricate dynamic processes that are not apparent from static crystal structures. For example, MD simulations have been used to study the binding of ligands to G-quadruplex DNA and to understand the conformational changes in enzymes upon ligand binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Docking for Theoretical Interaction Analysis

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful computational tools used to understand and predict the biological activity of chemical compounds. These methods are particularly valuable in the field of drug discovery for identifying promising lead candidates and optimizing their properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular descriptors that influence activity, QSAR can guide the design of new, more potent analogues.

While a specific QSAR study for a series of analogues of this compound is not prominently featured in the literature, research on other benzamide derivatives has established the utility of this approach. For instance, QSAR studies on N-phenylbenzamides as antimicrobial agents have revealed that descriptors such as molecular weight, total energy, and electrophilicity index are significant for activity against Gram-positive bacteria. nih.gov For Gram-negative bacteria, hydrophobicity and steric parameters were found to be more critical. nih.gov

A hypothetical QSAR study on a series of 4-chloro-N-(aryl)benzamides might involve the following steps:

Data Set Preparation: Synthesizing and testing a series of analogues with varying substituents on the N-phenyl ring to obtain their biological activity data (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Assessing the statistical significance and predictive power of the developed model using internal and external validation techniques.

The resulting QSAR model could provide valuable insights into the structure-activity relationships, for example, indicating whether electron-withdrawing or electron-donating groups at specific positions on the phenyl ring enhance or diminish activity.

Molecular Docking for Theoretical Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in virtual screening of large compound libraries.

In the context of this compound, molecular docking could be used to investigate its potential binding modes with various biological targets. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and preparing the 3D structure of the ligand.

Docking Simulation: Using a docking algorithm to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on other benzamide derivatives have successfully used molecular docking to elucidate their binding mechanisms. For example, docking studies of benzamide derivatives as inhibitors of enzymes like acetylcholinesterase have identified critical hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com

A hypothetical docking study of this compound into a target protein might reveal the following interactions:

| Interaction Type | Potential Interacting Atoms/Residues |

| Hydrogen Bond | The amide N-H or C=O with polar amino acid residues (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Interaction | The phenyl rings with nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe) |

| Halogen Bond | The chlorine atom with an electron-rich atom (e.g., oxygen or sulfur) in the protein |

| Pi-Pi Stacking | The aromatic rings with the side chains of aromatic amino acids (e.g., Phe, Tyr, Trp) |

The combination of QSAR and molecular docking provides a synergistic approach to drug design. QSAR can identify the global properties of a molecule that are important for activity, while molecular docking can provide a detailed picture of the specific interactions that drive binding to a biological target.

Chemical Reactivity and Derivatization Strategies for 4 Chloro N 2,3 Dimethylphenyl Benzamide

Chemical Transformations of the Benzamide (B126) Moiety

The structure of 4-chloro-N-(2,3-dimethylphenyl)benzamide offers several sites for chemical modification: the chlorophenyl ring, the dimethylphenyl ring, and the central amide linkage.

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution (EAS): The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. The amide group, specifically the carbonyl, is a meta-directing deactivator. Therefore, electrophilic substitution on the 4-chlorobenzoyl moiety would be challenging and would likely require harsh reaction conditions. If substitution were to occur, the incoming electrophile would preferentially add to the positions ortho to the chlorine atom (and meta to the amide group). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. scranton.edu

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing chloro and carbonyl groups activates the chlorophenyl ring for nucleophilic aromatic substitution. libretexts.org This type of reaction is facilitated in positions ortho and para to strong electron-withdrawing groups. libretexts.org In this compound, a nucleophile could potentially replace the chlorine atom. The reactivity towards NAS can be enhanced by the introduction of additional electron-withdrawing groups, such as a nitro group, onto the ring. scranton.edulibretexts.org

| Substitution Type | Reagents/Conditions | Potential Products |

| Nitration (EAS) | HNO₃, H₂SO₄ | 4-chloro-3-nitro-N-(2,3-dimethylphenyl)benzamide |

| Halogenation (EAS) | Br₂, FeBr₃ | 3-bromo-4-chloro-N-(2,3-dimethylphenyl)benzamide |

| Nucleophilic Substitution | NaOCH₃, heat | 4-methoxy-N-(2,3-dimethylphenyl)benzamide |

| Nucleophilic Substitution | NaNH₂, NH₃ (l) | 4-amino-N-(2,3-dimethylphenyl)benzamide |

Functional Group Interconversions and Modifications of the Amide Linkage (e.g., Reduction)

The amide linkage is a robust functional group, but it can be transformed under specific reaction conditions.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide into a secondary amine, specifically N-((4-chlorophenyl)methyl)(2,3-dimethyl)aniline.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and 2,3-dimethylaniline (B142581). This reaction is typically slow and often requires elevated temperatures.

| Transformation | Reagents/Conditions | Product(s) |

| Reduction | 1. LiAlH₄, THF 2. H₂O | N-((4-chlorophenyl)methyl)(2,3-dimethyl)aniline |

| Acidic Hydrolysis | H₃O⁺, heat | 4-chlorobenzoic acid and 2,3-dimethylaniline |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium 4-chlorobenzoate (B1228818) and 2,3-dimethylaniline |

Oxidation Reactions of Aromatic Rings

The aromatic rings of this compound can undergo oxidation, although this can sometimes lead to ring cleavage under harsh conditions. The methyl groups on the dimethylphenyl ring are particularly susceptible to oxidation.

Oxidation of Methyl Groups: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl groups to carboxylic acids. Depending on the reaction conditions, one or both methyl groups could be oxidized. For instance, oxidation could potentially yield 4-chloro-N-(2-carboxy-3-methylphenyl)benzamide or 4-chloro-N-(2,3-dicarboxyphenyl)benzamide.

It is important to note that the amide linkage and the chloro-substituted ring can also be sensitive to strong oxidizing conditions. beilstein-journals.org

| Reaction | Reagents | Potential Product |

| Methyl Group Oxidation | KMnO₄, heat | 4-chloro-N-(2-carboxy-3-methylphenyl)benzamide |

Synthetic Strategies for Novel Benzamide-Based Derivatives

The core structure of this compound serves as a valuable starting point for the synthesis of more complex molecules, including various heterocyclic systems and molecular conjugates.

Incorporation into Diverse Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Thiazoles, Benzimidazoles)

The functional groups of this compound and its derivatives can be utilized to construct a variety of heterocyclic rings. For example, derivatives of the parent compound could be used in cyclization reactions.

Oxadiazoles: A common route to 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acyl chloride. mdpi.com Starting from a derivative of this compound where the chloro or a methyl group is converted to a nitrile, this can be transformed into an amidoxime and subsequently cyclized. mdpi.com

Thiazoles: Thiazole (B1198619) rings can be formed through various synthetic routes, including the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. The amide of this compound could potentially be converted to a thioamide using Lawesson's reagent, which could then be used in such a cyclization. A known derivative, 4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide, showcases the incorporation of a related benzamide into a thiadiazole system. nih.gov

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. turkjps.org A derivative of this compound, for example, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, contains an aniline (B41778) moiety that could be further functionalized to an o-phenylenediamine and then cyclized to form a benzimidazole (B57391) ring. turkjps.orgbldpharm.com

| Heterocycle | General Synthetic Strategy | Required Precursor from Parent Compound |

| 1,2,4-Oxadiazole | Cyclization of an amidoxime with an acyl chloride | Nitrile derivative converted to amidoxime |

| Thiazole | Hantzsch synthesis from a thioamide and α-haloketone | Thioamide derivative |

| Benzimidazole | Condensation of an o-phenylenediamine with a carboxylic acid | o-Phenylenediamine derivative |

Formation of Conjugates and Hybrid Molecules for Enhanced Molecular Recognition

The benzamide scaffold can be linked to other molecular entities to create hybrid molecules with potentially enhanced or novel properties. This strategy is often employed in medicinal chemistry to improve targeting and efficacy. nih.gov

Conjugation Strategies: Conjugates can be formed by creating a covalent bond between this compound, or a derivative, and another molecule. This can be achieved by functionalizing one of the aromatic rings or the amide nitrogen with a linker group. For example, introducing a carboxylic acid or an amino group onto the molecule would allow for standard amide bond formation with another molecule.

Hybrid Molecules: Hybrid molecules can be designed by combining the structural features of this compound with other pharmacophores. For instance, the 2,3-dimethylphenyl group could be replaced with another aromatic or heterocyclic system known to interact with a specific biological target. The synthesis of related structures like 2-chloro-N-(3,4-dimethylphenyl)benzamide and 4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide highlights the modular nature of these compounds, allowing for the combination of different substituted rings. nih.govnih.gov

Synthesis of Thiourea (B124793) Derivatives from Benzamides

The conversion of benzamides, such as this compound, into their corresponding thiourea analogs (specifically, N-aryl-substituted thiobenzamides) is a fundamental transformation in medicinal and materials chemistry. This process typically involves the direct thionation of the amide carbonyl group.

The most prevalent and efficient method for this conversion utilizes thionating agents, with Lawesson's reagent being a prominent example. nih.govorganic-chemistry.org This reagent offers a mild and convenient route for the synthesis of thioamides from their amide precursors, often providing good yields under manageable conditions. organic-chemistry.orgmdpi.com The reaction involves the exchange of the oxygen atom of the carbonyl group for a sulfur atom.

The mechanism of thionation with Lawesson's reagent proceeds through an equilibrium with a more reactive dithiophosphine ylide in solution. nih.govorganic-chemistry.org This reactive species interacts with the carbonyl group of the benzamide to form a transient thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion step, which results in the formation of a stable phosphorus-oxygen double bond and the desired thioamide. nih.govorganic-chemistry.org Reactions involving amides are generally faster than those with esters. nih.govorganic-chemistry.org

Reaction Scheme:

The direct thionation of this compound to yield 4-chloro-N-(2,3-dimethylphenyl)benzothioamide can be depicted as follows:

Research has demonstrated the effectiveness of Lawesson's reagent for this type of transformation under various conditions. While original procedures often employed high-boiling solvents like toluene (B28343) at elevated temperatures, modern protocols frequently use solvents like tetrahydrofuran (B95107) (THF) at room temperature, which can reduce reaction times. chemspider.com Effective purification, typically involving an aqueous work-up followed by silica (B1680970) gel chromatography, is crucial to remove phosphorus byproducts. chemspider.com

| Amide Substrate | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Generic N-substituted amide | Tetrahydrofuran (THF) | Room Temperature | 30 minutes - Overnight | 86% | chemspider.com |

| Benzamide | Tetrahydrofuran (THF) | Not specified (milling) | 60 minutes | 93% (for thiobenzamide) | rsc.org |

| N-aryl-substituted benzamides | Toluene, Xylene, or Pyridine | Reflux | Not specified | High yields reported | mdpi.com |

Alternative Synthesis Reaction Scheme:

Mechanistic Research on Molecular Recognition and Biological Interaction Modes of Benzamide Derivatives

Investigation of Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, β-Secretase)

There is currently no available data in peer-reviewed literature detailing the inhibitory activity of 4-chloro-N-(2,3-dimethylphenyl)benzamide against key enzymes such as acetylcholinesterase, butyrylcholinesterase, or β-secretase. While other benzamide (B126) derivatives have been investigated as inhibitors of these enzymes, specific studies on this particular compound have not been reported. chem960.com

Characterization of Molecular Target Binding and Modulatory Actions (e.g., Receptor Interactions, Cellular Signaling Pathways)

Information regarding the specific molecular targets of this compound is not available. Research on other, different benzamide derivatives has shown that this class of compounds can interact with cellular signaling pathways, such as the p38α mitogen-activated protein kinase pathway and the Hedgehog signaling pathway. However, no studies have been published that specifically link this compound to these or any other signaling cascades or receptor interactions.

Structure-Mechanism Relationships for Covalent Modification of Biological Macromolecules (e.g., β-Tubulin)

The potential for this compound to act as a covalent modifier of biological macromolecules has not been explored in published research. Studies on related compounds, such as certain 4-chloro-3-nitrobenzamide (B92726) derivatives, have indicated a mechanism involving the covalent modification of β-tubulin. This occurs via an aromatic nucleophilic substitution, where the nitro group is essential for the activity. Without the activating nitro group, as is the case for this compound, this specific mechanism is not directly applicable.

Role of Substituents in Modulating Molecular Interactions and Selectivity

A detailed analysis of how the chloro and dimethylphenyl substituents of this compound modulate molecular interactions and selectivity is limited by the absence of biological activity data. However, crystallographic data provides some insight into the structural influence of these substituents.

A summary of key structural parameters from the crystallographic study is presented below.

| Parameter | Value |

| Molecular Formula | C15H14ClNO |

| Molecular Weight | 259.72 |

| Crystal System | Monoclinic |

| Dihedral Angle (Benzoyl vs. Aniline (B41778) Ring) | 95.0 (1)° |

| C9—C8—N1—C1 Torsion Angle | -64.2 (3)° |

| C13—C8—N1—C1 Torsion Angle | 117.4 (2)° |

| C3—C2—C1—N1 Torsion Angle | 158.0 (2)° |

| C7—C2—C1—N1 Torsion Angle | -22.5 (3)° |

| Data from Rodrigues et al. (2012). cmdm.tw |

Advanced Research Applications and Methodological Contributions of Benzamide Derivatives

Utilization in Stereochemical Studies Employing the Benzamide (B126) Chromophore

The benzamide moiety serves as a valuable chromophore in stereochemical studies, particularly in the analysis of molecular conformation and absolute configuration. The electronic transitions within the benzoyl group are sensitive to its chiral environment, a property that is exploited in chiroptical spectroscopic techniques such as circular dichroism (CD).

In the specific case of 4-chloro-N-(2,3-dimethylphenyl)benzamide , crystallographic studies have provided precise data on its solid-state conformation. The dihedral angle between the benzoyl and aniline (B41778) benzene (B151609) rings is a critical parameter, determined to be 95.0 (1)°. nih.gov This significant twist is influenced by the steric hindrance imposed by the ortho- and meta-methyl substituents on the aniline ring. These substituents are positioned anti to the N-H bond. nih.gov Such detailed structural information is crucial for correlating solid-state conformations with solution-state behavior and chiroptical properties.

The central amide group's orientation with respect to the aromatic rings is defined by several torsion angles. For This compound , these have been meticulously measured and are presented in the table below, alongside a comparison with the related compound 4-methyl-N-(2,3-dimethylphenyl)benzamide.

| Torsion Angle | This compound (°) | 4-methyl-N-(2,3-dimethylphenyl)benzamide (°) |

|---|---|---|

| C9—C8—N1—C1 | -64.2 (3) | -63.4 (2) |

| C13—C8—N1—C1 | 117.4 (2) | 118.1 (1) |

| C3—C2—C1—N1 | 158.0 (2) | 156.8 (1) |

| C7—C2—C1—N1 | -22.5 (3) | -24.4 (2) |

| C3—C2—C1—O1 | -21.9 (3) | -23.2 (2) |

| C7—C2—C1—O1 | 157.6 (2) | 155.6 (1) |

These precise measurements of molecular geometry are fundamental for theoretical calculations that predict chiroptical spectra, thereby aiding in the assignment of absolute configurations of chiral molecules containing the benzamide chromophore.

Development of Chemical Probes and Research Tools for Biological Systems

Benzamide derivatives are extensively used in the development of chemical probes, which are powerful tools for interrogating complex biological systems. youtube.com These probes can be designed to interact with specific biological targets, enabling the study of their function, localization, and activity.

A notable application of the benzamide scaffold is in the creation of photoreactive probes for histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation. Researchers have designed and synthesized a series of novel photoreactive benzamide probes for class I HDAC isoforms. nih.gov These probes are engineered to be potent and selective inhibitors of HDAC1 and HDAC2. nih.gov The design incorporates aryl and alkyl azide groups, which upon photoactivation, can covalently crosslink with the target enzyme. nih.gov This allows for the mapping of the binding site and the identification of protein-protein interactions within cellular complexes. nih.gov

The inhibitory activities of these benzamide-based probes against various HDAC isoforms have been quantified, demonstrating their potency and selectivity. The data below summarizes the inhibitory concentrations (IC₅₀) for a selection of these probes.

| Probe | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

|---|---|---|---|

| Probe 1 | 70 | 110 | >10,000 |

| Probe 2 | 150 | 250 | >10,000 |

| Probe 3 | 500 | 800 | >10,000 |

Cell-based studies have confirmed that these benzamide probes can penetrate the cell nucleus and induce the accumulation of acetylated histones, indicating their efficacy in a cellular context. nih.gov The versatility of the benzamide scaffold allows for the incorporation of not only photoreactive groups but also reporter tags like biotin for subsequent purification and analysis. nih.gov

Role as Ligands in Coordination Chemistry for Advanced Materials and Catalysis

The amide functionality within benzamide derivatives makes them excellent ligands for coordinating with metal ions. This has led to their widespread use in coordination chemistry for the synthesis of advanced materials with interesting magnetic, optical, and catalytic properties.

Benzamide derivatives can act as monodentate or bidentate ligands, binding to metal centers through the carbonyl oxygen and/or the amide nitrogen. The specific coordination mode is influenced by the nature of the metal ion, the substituents on the benzamide, and the reaction conditions. For instance, the coordination chemistry of benzhydrazide with lanthanide(III) ions has been investigated, revealing the formation of one-dimensional coordination polymers. rsc.org In these structures, the in situ generated benzoate ligands, formed from the hydrolysis of benzhydrazide under hydrothermal conditions, participate in the coordination with the lanthanide ions. rsc.org

Furthermore, benzimidazole (B57391) derivatives, which can be synthesized from benzamides, have been used to create coordination compounds with metals like cadmium. nih.gov These complexes have been studied for their potential applications, including as anticancer agents. nih.gov The coordination of the benzimidazole-based ligand to the metal center can significantly enhance the biological activity of the organic molecule. nih.gov

The versatility of benzamide-type ligands is also evident in the field of catalysis. Chiral ligands containing benzamide moieties have been employed in asymmetric catalysis. For example, a nonsymmetrical picolinamide/benzamide ligand was investigated in molybdenum-catalyzed asymmetric allylic alkylation reactions. acs.org Although in this specific instance, the ligand resulted in no conversion, it highlights the active exploration of benzamide structures in the design of new catalytic systems. acs.org

Strategic Building Blocks in Complex Organic Synthesis and Methodology Development

Benzamide derivatives are fundamental building blocks in organic synthesis, providing a robust and versatile platform for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.gov The amide bond is relatively stable, yet it can be transformed into a variety of other functional groups, making benzamides valuable synthetic intermediates.

One of the key advantages of using benzamides as building blocks is the ease with which they can be prepared, often through the acylation of an amine with a benzoyl chloride derivative. cyberleninka.ru This straightforward synthesis allows for the introduction of a wide range of substituents on both the benzoyl and the N-aryl/alkyl portions of the molecule, enabling fine-tuning of its properties.

Benzamides are precursors to a multitude of other compound classes. For example, they can be reduced to form benzylamines, dehydrated to form benzonitriles, or undergo Hofmann rearrangement to produce anilines. Enamides, which are versatile building blocks in their own right, can be accessed from benzamide derivatives and are known for their utility in the synthesis of nitrogen-containing heterocycles and chiral amines. researchgate.net

Moreover, the benzamide unit is a common substructure in many biologically active molecules. mdpi.com For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been designed and synthesized, demonstrating good insecticidal and fungicidal activities. mdpi.com This highlights the role of the benzamide scaffold as a key component in the design of new bioactive compounds.

The development of new synthetic methodologies also benefits from the use of benzamides. For example, direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a superacid medium provides a direct route to primary benzamides. nih.gov This method circumvents the need for pre-functionalized starting materials and offers a more atom-economical approach to benzamide synthesis.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 4-chloro-N-(2,3-dimethylphenyl)benzamide and Its Broader Implications

Research on This compound has thus far been centered on its fundamental chemical synthesis and solid-state structure. The compound is prepared through the reaction of 4-chlorobenzoyl chloride with 2,3-dimethylaniline (B142581). nih.gov This synthetic route is a standard method for creating N-aryl amides.

The most detailed research available for this specific compound is a single-crystal X-ray diffraction study. nih.gov This analysis revealed key structural features:

The molecule consists of a 4-chlorinated benzoyl ring and a 2,3-dimethylated aniline (B41778) ring linked by an amide bond.

The dihedral angle between the planes of the two aromatic rings is a significant 95.0(1)°. nih.gov This twisted conformation is a notable characteristic.

In the crystal lattice, molecules are linked by N—H···O hydrogen bonds and C—H···π interactions. nih.gov

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0108(5) |

| b (Å) | 4.9970(1) |

| c (Å) | 22.6241(9) |

| β (°) | 118.553(4) |

| Volume (ų) | 1292.01(9) |

| Z | 4 |

| Dihedral Angle (°) | 95.0(1) |

Data sourced from Rodrigues et al. (2012). nih.gov

Identification of Unexplored Research Avenues and Challenges in Benzamide (B126) Chemistry

The study of benzamide chemistry is mature, yet significant unexplored avenues and challenges remain. A primary challenge lies in the chemoselective synthesis of complex benzamides. While standard methods are effective for simple structures, the presence of multiple reactive functional groups on either the benzoic acid or aniline precursor can lead to side reactions and low yields. Developing more selective and efficient catalytic systems for amide bond formation is an ongoing research area. nih.gov

A major unexplored avenue for a vast number of synthesized benzamides, including this compound, is the systematic screening for biological activity . Many compounds are synthesized and structurally characterized but are never tested for potential applications. There is a significant opportunity to screen existing compound libraries against a wide range of biological targets.

Furthermore, understanding and overcoming mechanisms of resistance to existing benzamide-based drugs and agrochemicals is a critical challenge. This requires detailed studies of the molecular interactions between the benzamide and its target, as well as the metabolic pathways involved in its degradation.

Prospective Methodological Advancements and Interdisciplinary Research Opportunities

Future progress in benzamide chemistry will likely be driven by methodological advancements and interdisciplinary collaborations.

Prospective Methodological Advancements:

Flow Chemistry: The use of continuous flow reactors for the synthesis of benzamides offers advantages in terms of safety, scalability, and the ability to explore a wider range of reaction conditions.

Biocatalysis: Employing enzymes for amide bond formation can lead to highly selective and environmentally friendly synthetic processes.

Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the discovery of new benzamides with desired properties by predicting their activity before synthesis. mdpi.com

Interdisciplinary Research Opportunities:

Chemical Biology: Collaborations between chemists and biologists are essential to elucidate the mechanism of action of bioactive benzamides and to identify new biological targets.

Materials Science: The self-assembly properties of benzamides, driven by hydrogen bonding and π-π stacking, can be exploited to create novel functional materials with applications in areas such as organic electronics and drug delivery.

Agricultural Science: There is a pressing need for new herbicides and insecticides with novel modes of action to combat resistance. nih.govyoutube.com Benzamides represent a promising class of molecules for the development of next-generation crop protection agents. For instance, some benzamide derivatives are known to inhibit cellulose (B213188) biosynthesis in plants. youtube.com

Q & A

Q. What synthetic routes are commonly employed to prepare 4-chloro-N-(2,3-dimethylphenyl)benzamide, and what are the critical reaction conditions?

The synthesis typically involves coupling 4-chlorobenzoyl chloride with 2,3-dimethylaniline in a nucleophilic acyl substitution reaction. Key steps include:

- Amide bond formation : Conducted under anhydrous conditions using a base (e.g., triethylamine) in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C to minimize side reactions .

- Purification : Recrystallization from ethanol yields high-purity crystals, as confirmed by melting point analysis and spectroscopic data (IR, H/C NMR) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystal packing : The title compound exhibits a dihedral angle of 95.0° between the benzene rings, stabilized by N–H···O hydrogen bonds and C–H···π interactions .

- Torsional parameters : The amide group (-NHCO-) tilts relative to the aromatic rings, with torsion angles (e.g., C9–C8–N1–C1 = -64.2°) critical for understanding steric effects . Software tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for data interpretation .

Q. What spectroscopic techniques are used to characterize this compound, and what key data points confirm its identity?

- H NMR : Signals at δ ~8.0 ppm (amide NH) and δ ~2.2 ppm (methyl groups on the anilino ring) confirm substitution patterns .

- IR spectroscopy : Stretching frequencies at ~1650 cm (C=O) and ~3300 cm (N–H) validate the amide functional group .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) align with the molecular formula .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed molecular conformations or polymorphic forms?

SC-XRD analysis reveals precise bond lengths and angles, which can address discrepancies in computational models. For instance:

- Hydrogen bonding networks : N–H···O interactions (N1–H1···O1 = 2.89 Å) stabilize the crystal lattice, distinguishing it from hypothetical polymorphs .

- Validation tools : The R-factor (0.038) and data-to-parameter ratio (15.5) ensure structural reliability, while software like PLATON checks for missed symmetry or twinning .

Q. What biochemical pathways or targets are associated with structurally analogous compounds, and how might this inform research on this compound?

Similar benzamide derivatives target bacterial enzymes (e.g., AcpS-PPTase) involved in lipid biosynthesis, suggesting potential antibacterial mechanisms .

- Mode of action : Dual inhibition of PPTase isoforms (e.g., AcpS and PptT) disrupts acyl carrier protein function, halting bacterial proliferation .

- Structure-activity relationships (SAR) : The 4-chloro substituent enhances lipophilicity, while the 2,3-dimethylphenyl group may improve target selectivity .

Q. How can this compound be integrated into catalytic systems or materials science applications?

- Suzuki coupling : Derivatives with thiourea moieties (e.g., 4-chloro-N-(methylcarbamothionyl)benzamide) act as ligands for palladium catalysts, enabling C–C bond formation in biphenyl synthesis .

- Thermal stability : The rigid aromatic backbone and halogen substituents suggest utility in high-performance polymers or coatings .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.